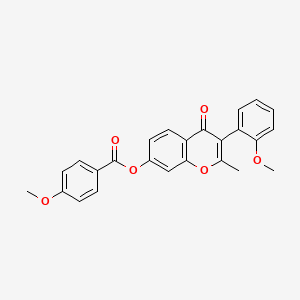

3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate" is a derivative of chromen-2-one, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests potential interactions with biological systems, possibly through hydrogen bonding and π-π stacking interactions, as seen in similar compounds .

Synthesis Analysis

The synthesis of related chromen-2-one derivatives typically involves reactions with various reagents and catalysts to introduce different substituents onto the chromen-2-one core. For instance, the synthesis of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives was achieved through reductive amination using sodium cyanoborohydride in methanol . Although the exact synthesis of "3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate" is not detailed in the provided papers, similar methodologies could be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. For example, the structure of a novel curcumin ester was elucidated using FT-IR, 1H, 13C NMR, and mass spectrometry . Theoretical calculations, such as DFT, can also provide insights into the vibrational wavenumbers, electronic properties, and intramolecular interactions of these molecules . The title compound likely exhibits similar structural features, with the potential for weak intramolecular interactions and a significant dihedral angle between the chromen-2-one ring and the methoxybenzoate side chain .

Chemical Reactions Analysis

Chromen-2-one derivatives can undergo various chemical reactions, including bromination, nitration, and formylation, as seen in the reactions of 4-methoxybenzo[b]thiophen derivatives . The presence of methoxy and benzoate groups in the title compound suggests that it could participate in similar substitution reactions, potentially leading to a range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The electrochemical behavior of these compounds can be studied using cyclic voltammetry, as demonstrated for coordination compounds of 3-(2-hydroxybenzoyl)-2H-chromen-2-one . The antimicrobial and antioxidant activities of these compounds are also notable, suggesting that the title compound may possess similar properties . Additionally, the crystal structure of related compounds reveals features like hydrogen bonding and π-π stacking, which could also be present in "3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate" .

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- The compound has been utilized in the synthesis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions. These compounds show potential for applications in coordination chemistry and catalysis (Budzisz, Małecka, & Nawrot, 2004).

Antibacterial Activities

- Derivatives of 4-oxo-4H-chromen, which share structural similarities with the compound , have been synthesized and shown to possess significant antibacterial properties. This suggests potential applications in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Antioxidant Properties

- Compounds structurally related to 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate, isolated from Ginkgo biloba, have demonstrated significant antioxidant activities. This indicates potential applications in oxidative stress-related therapies (Bedir et al., 2002).

Potential in Synthesis of Novel Compounds

- The compound has been used in the synthesis of new chemical structures, such as thiazolidinones containing coumarin moieties, which have shown promising antibacterial and antioxidant activities (Hamdi, Al-ayed, Said, & Fabienne, 2012).

Antiviral Potential

- Derivatives similar to the compound have been synthesized and evaluated for their antiviral activities against influenza A (H1N1) and Coxsackie B3 viruses, suggesting potential applications in antiviral drug development (Shcherbakov et al., 2020).

Mesophase Behavior in Liquid Crystals

- The compound and its derivatives have been studied for their mesophase behavior, which is crucial in the field of liquid crystal research and applications (Hagar, Ahmed, & Alhaddadd, 2018).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, and environmental impact.

Direcciones Futuras

This involves predicting or proposing future research directions. It could include potential applications of the compound, or new reactions or syntheses to explore.

Propiedades

IUPAC Name |

[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20O6/c1-15-23(19-6-4-5-7-21(19)29-3)24(26)20-13-12-18(14-22(20)30-15)31-25(27)16-8-10-17(28-2)11-9-16/h4-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYVYNURYLFZAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone](/img/structure/B3006261.png)

![N-[3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3006262.png)

![2,4,5-trimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3006267.png)

![N-(2-furylmethyl)-3-[1-(3-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B3006269.png)

![2-[[8-(4-Bromo-1,3-thiazol-2-yl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonan-8-yl]oxy]acetic acid](/img/structure/B3006276.png)

![3-((4-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3006277.png)

![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3006279.png)

![1-phenyl-3-(3-(trifluoromethyl)benzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3006282.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyridazine-3-carboxamide](/img/structure/B3006284.png)